Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate

CAS No.: 898793-06-1

Cat. No.: VC2292229

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898793-06-1 |

|---|---|

| Molecular Formula | C15H20O3 |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | ethyl 5-(3,4-dimethylphenyl)-5-oxopentanoate |

| Standard InChI | InChI=1S/C15H20O3/c1-4-18-15(17)7-5-6-14(16)13-9-8-11(2)12(3)10-13/h8-10H,4-7H2,1-3H3 |

| Standard InChI Key | BYCPKHWWZURPMX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)C)C |

| Canonical SMILES | CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)C)C |

Introduction

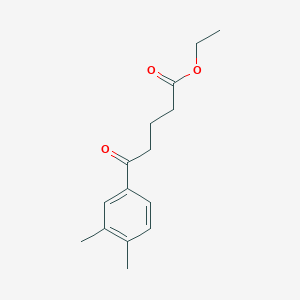

Chemical Identity and Structure

Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate is an organic compound belonging to the class of phenyl ketones with an ester functional group. The compound is characterized by a 3,4-dimethylphenyl group attached to a carbonyl moiety, which is further connected to a valerate chain esterified with an ethyl group. This structural arrangement creates a molecule with both hydrophobic and hydrophilic regions, influencing its solubility and reactivity profiles.

The compound is formally identified by its CAS number 898793-06-1 and is also known by its systematic IUPAC name: ethyl 5-(3,4-dimethylphenyl)-5-oxopentanoate. The molecular structure can be represented by several notations, including InChI (InChI=1S/C15H20O3/c1-4-18-15(17)7-5-6-14(16)13-9-8-11(2)12(3)10-13/h8-10H,4-7H2,1-3H3) and SMILES (CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)C)C).

The 3,4-dimethyl substitution pattern on the phenyl ring is a defining feature of this compound, distinguishing it from related analogs with different substitution patterns. This specific arrangement of methyl groups affects the electron density distribution within the aromatic ring, influencing the compound's reactivity in various chemical transformations.

Chemical Identification Data

Below is a comprehensive table detailing the identification parameters for Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate:

| Parameter | Value |

|---|---|

| CAS Number | 898793-06-1 |

| IUPAC Name | ethyl 5-(3,4-dimethylphenyl)-5-oxopentanoate |

| Molecular Formula | C15H20O3 |

| Molecular Weight | 248.32 g/mol |

| Standard InChI | InChI=1S/C15H20O3/c1-4-18-15(17)7-5-6-14(16)13-9-8-11(2)12(3)10-13/h8-10H,4-7H2,1-3H3 |

| Standard InChIKey | BYCPKHWWZURPMX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)C)C |

| PubChem Compound ID | 24727302 |

These identification parameters provide a unique chemical fingerprint for Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate, enabling researchers to distinguish it from similar compounds and access relevant information in chemical databases.

Physicochemical Properties

Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate possesses a distinct set of physicochemical properties arising from its molecular structure. These properties determine its behavior in various chemical environments and influence its applications in research and synthesis.

Solubility Profile

Based on its structure, Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate is expected to be soluble in common organic solvents such as ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide. Its solubility in water is likely to be limited due to the presence of hydrophobic elements including the dimethylphenyl group and the aliphatic chain. This solubility profile makes it suitable for various organic reactions and extractions.

Structural Features

The compound contains several key functional groups that define its chemical behavior:

-

A carbonyl group (C=O) connecting the phenyl ring to the valerate chain

-

An ester group (COOC2H5) at the terminal position of the valerate chain

-

Two methyl groups at the 3 and 4 positions of the phenyl ring

These structural features create specific reactivity patterns and determine the compound's potential for participating in various chemical transformations.

Comparative Analysis with Related Compounds

To better understand the properties and significance of Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate, it is valuable to compare it with structurally related compounds. The search results provide information on several analogous compounds that differ in their substitution patterns.

Comparison with Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate

Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate (CAS: 854859-30-6) differs from our target compound by having three methoxy groups in place of the two methyl groups. This results in a higher molecular weight (310.34 g/mol compared to 248.32 g/mol) and likely different physicochemical properties due to the oxygen-containing substituents.

The trimethoxy derivative is expected to have:

-

Greater polarity due to the oxygen atoms

-

Different electronic properties affecting the reactivity of the aromatic ring

-

Potentially different biological activities

-

Increased hydrogen bonding potential

Comparison with Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate

Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate (CAS: 898758-29-7) has methoxy groups at the 2 and 5 positions instead of methyl groups at the 3 and 4 positions. This compound has a molecular weight of 280.32 g/mol, intermediate between our target compound and the trimethoxy derivative.

The 2,5-dimethoxy substitution pattern creates a different electronic distribution in the aromatic ring compared to the 3,4-dimethyl pattern, affecting:

-

Reactivity toward electrophilic and nucleophilic reagents

-

Steric properties around the carbonyl group

-

Potential for coordination with metals or other binding partners

Comparison with 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric Acid

The compound 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovaleric acid (CAS: 109025-26-5) represents the carboxylic acid version of a related compound with a different substitution pattern. With a molecular weight of 250.29 g/mol, this compound has both similarities and differences compared to Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate .

Key differences include:

-

The presence of a free carboxylic acid instead of an ethyl ester

-

A different arrangement of substituents on the phenyl ring

-

Different physical properties (melting point, boiling point, etc.)

-

Greater acidity due to the carboxylic acid group

These comparisons highlight how subtle changes in chemical structure can significantly impact the properties and potential applications of these compounds .

Analytical Characterization

For identification and quality control purposes, several analytical techniques can be employed to characterize Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, would provide detailed structural information about the compound. Expected key signals would include:

-

Aromatic protons from the dimethylphenyl group

-

Methyl group protons at the 3 and 4 positions

-

Ethyl ester protons (CH2 and CH3)

-

Methylene protons from the valerate chain

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the carbonyl groups (both ketone and ester), as well as aromatic C-H stretching and C=C vibrations.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of 248.32 g/mol and provide fragmentation patterns characteristic of the compound's structure. The molecular ion peak and fragmentation pattern would serve as a fingerprint for identification purposes.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be used to assess the purity of Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate samples and to separate it from structurally similar compounds or synthetic impurities.

X-ray Crystallography

If crystalline samples can be obtained, X-ray crystallography would provide definitive information about the three-dimensional structure of the molecule, including bond lengths, angles, and the spatial arrangement of the various functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume